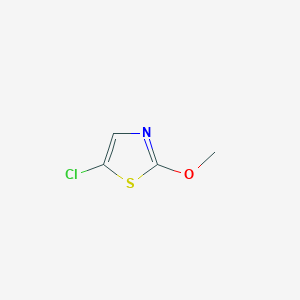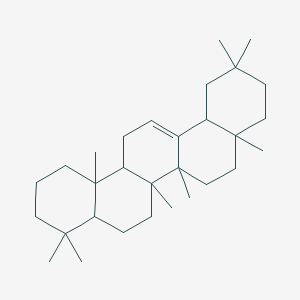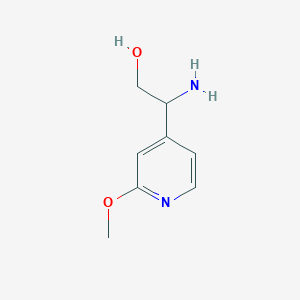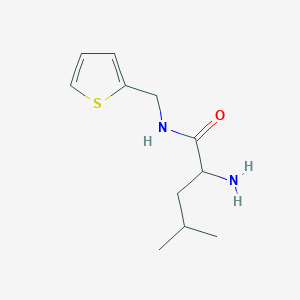![molecular formula C23H39ClN2O6S B12103915 Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride](/img/structure/B12103915.png)
Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes functional groups such as amino, phenyl, and sulfonyl groups. Its unique properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Key steps include:
Formation of the Core Structure: The initial step involves the synthesis of the core structure, which includes the phenyl and butanoate groups. This is typically achieved through a series of condensation reactions.
Introduction of Amino and Methylpentoxy Groups: The amino and methylpentoxy groups are introduced through nucleophilic substitution reactions. These reactions require specific reagents and conditions to ensure the correct placement of these groups.
Addition of the Sulfonyl Group: The sulfonyl group is added through a sulfonation reaction, which involves the use of sulfonating agents under controlled conditions.
Final Assembly and Purification: The final step involves the assembly of the complete molecule and its purification through techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl and sulfonyl groups. Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule. These reactions often involve reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. Key molecular targets include:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propan-2-yl (2S,3S)-2-amino-3-methylpentanoate
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- 2-amino-3-methyl-2-(propan-2-yl)butanoic acid hydrochloride
Uniqueness
Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a versatile compound with diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C23H39ClN2O6S |
|---|---|
Molekulargewicht |
507.1 g/mol |
IUPAC-Name |
propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride |
InChI |
InChI=1S/C23H38N2O6S.ClH/c1-6-17(4)19(24)15-30-21(14-18-10-8-7-9-11-18)22(26)25-20(12-13-32(5,28)29)23(27)31-16(2)3;/h7-11,16-17,19-21H,6,12-15,24H2,1-5H3,(H,25,26);1H |
InChI-Schlüssel |
BDEITASACKHYLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12103847.png)
![cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl](/img/structure/B12103855.png)




![4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester](/img/structure/B12103876.png)
![tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate](/img/structure/B12103883.png)


![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12103920.png)

